5-Aminopentanoic Acid Benzyl Ester Tosylate
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Overview
Description
5-Aminopentanoic Acid Benzyl Ester Tosylate is a chemical compound with the molecular formula C19H25NO5S and a molecular weight of 379.47 g/mol . It is commonly used in proteomics research and other scientific applications . This compound is a derivative of 5-aminopentanoic acid, where the amino group is protected by a benzyl ester and the carboxyl group is converted to a tosylate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopentanoic Acid Benzyl Ester Tosylate typically involves a two-step process . The first step is the esterification of 5-aminopentanoic acid with benzyl alcohol to form 5-aminopentanoic acid benzyl ester . This reaction is usually carried out under reflux conditions in the presence of an acid catalyst . The second step involves the reaction of the benzyl ester with p-toluenesulfonic acid to form the tosylate ester . This step is also carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green solvents and sustainable methods are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Aminopentanoic Acid Benzyl Ester Tosylate undergoes various chemical reactions, including substitution, reduction, and hydrolysis .
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, such as halides or alkoxides.
Reduction Reactions: The benzyl ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-aminopentanoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium iodide in acetone.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-Aminopentanol.
Hydrolysis: 5-Aminopentanoic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Aminopentanoic Acid Benzyl Ester Tosylate involves its ability to act as a substrate or inhibitor in various biochemical reactions . The tosylate group makes it a good leaving group, facilitating nucleophilic substitution reactions . The benzyl ester group can be hydrolyzed to release the active 5-aminopentanoic acid, which can interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Aminovaleric Acid Benzyl Ester Tosylate
- Gamma-Aminovaleric Acid Benzyl Ester Tosylate
- Delta-Aminovaleric Acid Benzyl Ester Tosylate
Uniqueness
5-Aminopentanoic Acid Benzyl Ester Tosylate is unique due to its specific structure, which combines the properties of an amino acid, a benzyl ester, and a tosylate ester . This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .
Properties
IUPAC Name |
benzyl 5-aminopentanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-10,13H2;2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPAHSRXTRSFJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718487 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63649-14-9 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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